

A Technical Guide to *tert*-butyl (4-formylphenyl)carbamate

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Compound of Interest

Compound Name:	<i>tert</i> -Butyl N-(4-formylbenzyl)carbamate
Cat. No.:	B114157

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of *tert*-butyl (4-formylphenyl)carbamate, a key bifunctional building block in modern organic synthesis. Known commonly as Boc-protected 4-aminobenzaldehyde, this compound is of significant interest in the fields of medicinal chemistry, materials science, and drug development due to its versatile reactivity. The presence of a reactive aldehyde and a protected amine on a stable aromatic scaffold allows for sequential and controlled chemical modifications.

Nomenclature and Chemical Identification

The compound is systematically named as the *tert*-butyl carbamate ester of 4-formylaniline. Its chemical identifiers and structural details are summarized below.

Identifier	Value
IUPAC Name	tert-butyl (4-formylphenyl)carbamate
Common Names	4-(Boc-amino)benzaldehyde, (4-Formylphenyl)carbamic acid tert-butyl ester
CAS Number	144072-30-0
Molecular Formula	C ₁₂ H ₁₅ NO ₃
SMILES	CC(C)(C)OC(=O)Nc1ccc(C=O)cc1
InChI Key	SVQVBAUJEKSBECK-UHFFFAOYSA-N

Physicochemical Properties

The key physical and chemical properties of tert-butyl (4-formylphenyl)carbamate are presented in the following table, providing essential data for experimental design and handling.

Property	Value	Source Citation
Molecular Weight	221.25 g/mol	[1] [2] [3]
Appearance	White to off-white powder/solid	[2] [4]
Melting Point	138-142 °C	[2]
Storage	Room temperature, sealed in a dry environment	[3]

Experimental Protocols

The following sections detail the standard procedures for the synthesis and subsequent deprotection of the amino group, which are fundamental transformations involving this reagent.

Synthesis of tert-butyl (4-formylphenyl)carbamate

The most common and efficient method for the synthesis of this compound is the protection of the primary amine of 4-aminobenzaldehyde using di-tert-butyl dicarbonate (Boc₂O).[\[5\]](#)

Materials:

- 4-aminobenzaldehyde
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or another suitable non-nucleophilic base
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate and Hexanes for purification

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzaldehyde (1.0 equivalent) in anhydrous THF.
- Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.
- In a separate container, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of anhydrous THF.
- Add the Boc₂O solution dropwise to the stirred solution of 4-aminobenzaldehyde at room temperature. The reaction is often mildly exothermic.
- Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

- Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure tert-butyl (4-formylphenyl)carbamate.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is reliably cleaved under acidic conditions to regenerate the free amine.[\[5\]](#)[\[6\]](#)

Materials:

- tert-butyl (4-formylphenyl)carbamate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution

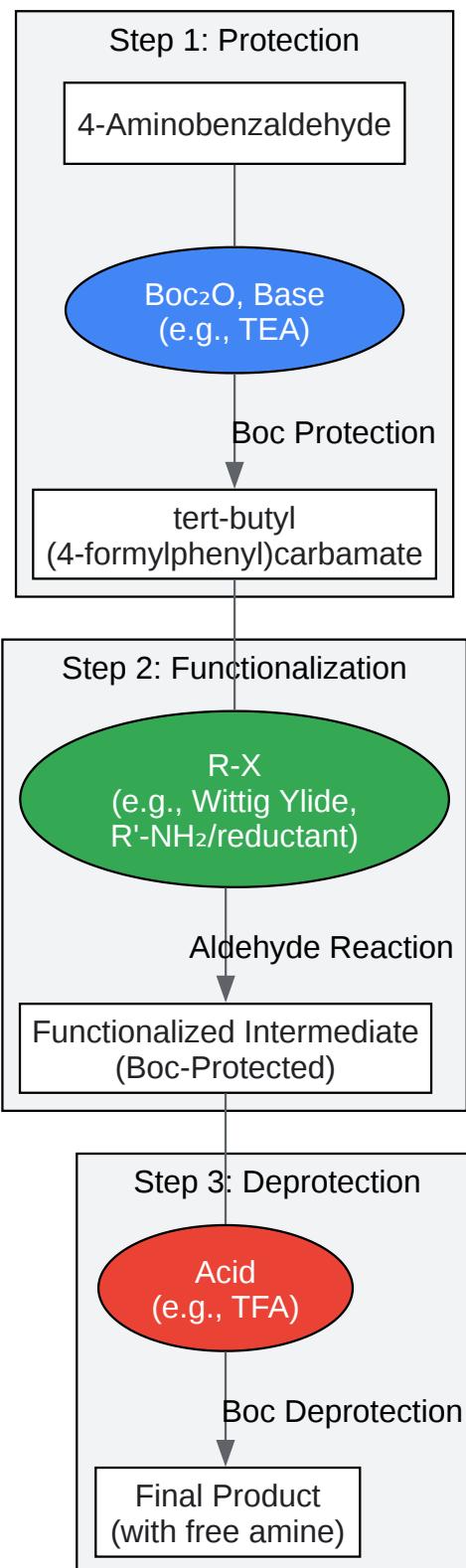
Procedure:

- Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
- Cool the solution in an ice bath (0 °C).
- Add trifluoroacetic acid (5 to 10 equivalents) dropwise to the stirred solution. Note: This reaction evolves carbon dioxide and isobutylene gas.[\[5\]](#)
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-4 hours, monitoring by TLC.

- Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the deprotected product, 4-aminobenzaldehyde.

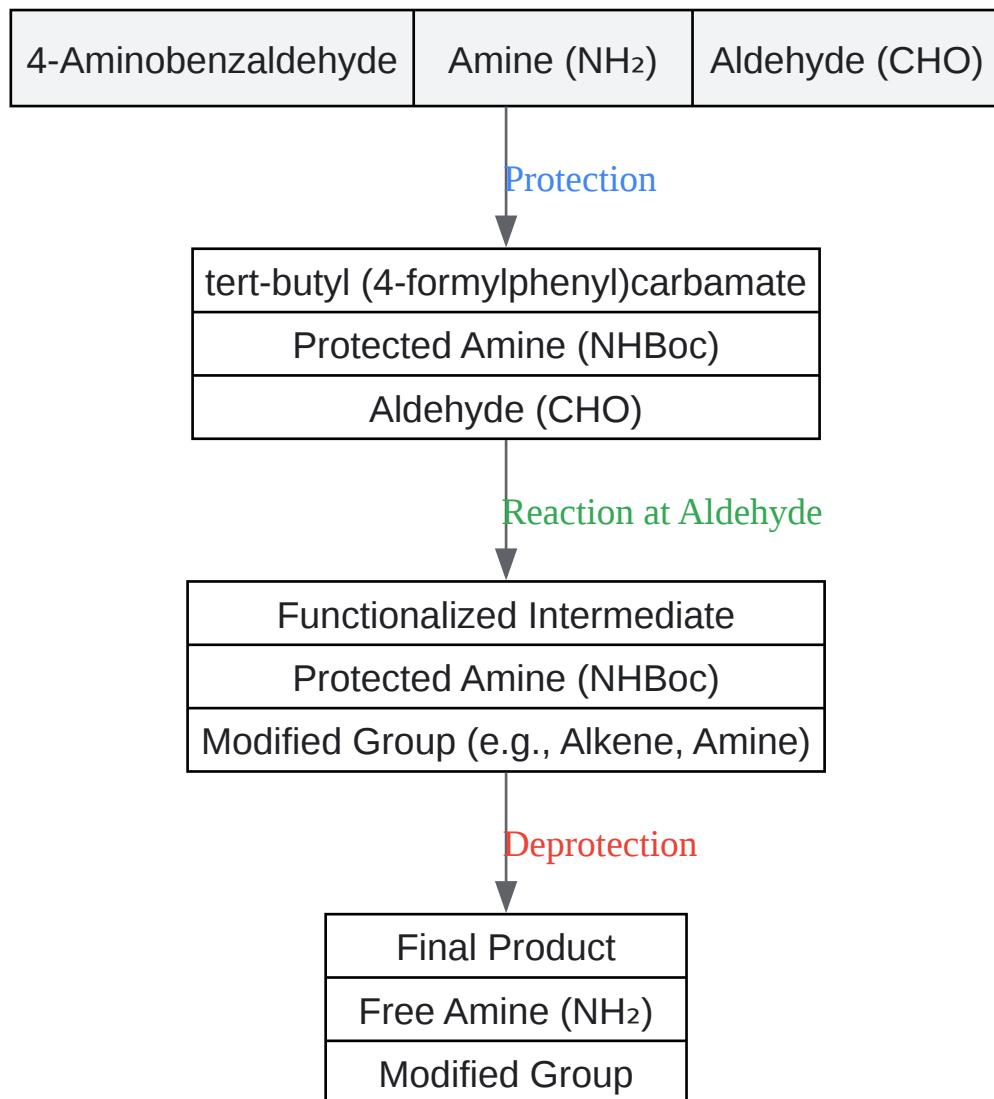
Synthetic Applications and Workflows

tert-butyl (4-formylphenyl)carbamate serves as a valuable linker in multi-step syntheses. The orthogonal nature of the aldehyde and the protected amine allows for selective functionalization. The aldehyde can participate in reactions such as Wittig olefination, reductive amination, or aldol condensation while the amine remains protected. Subsequently, the Boc group can be removed to expose the amine for further reactions like amide coupling or N-alkylation.

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Caption: Synthetic workflow using tert-butyl (4-formylphenyl)carbamate.

This logical flow enables the construction of complex molecules by addressing one reactive site at a time, preventing unwanted side reactions.



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Caption: Logical relationship of reactive sites during multi-step synthesis.

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